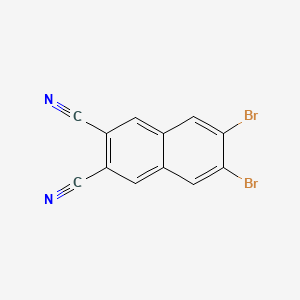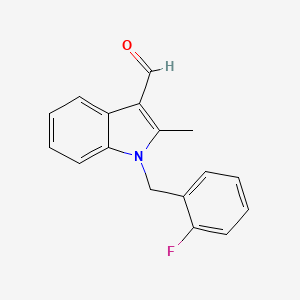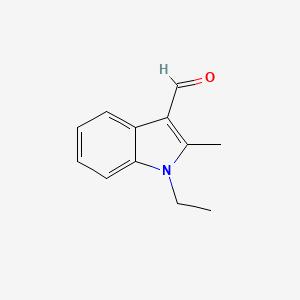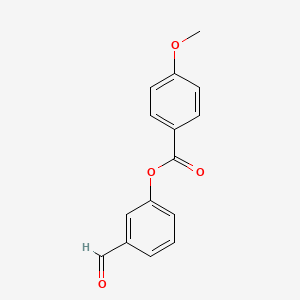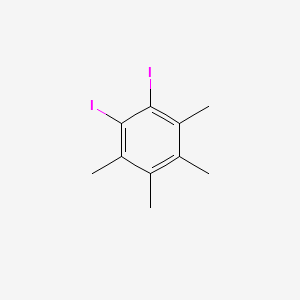
1,2-Diiodo-3,4,5,6-tetramethylbenzene
Vue d'ensemble
Description
1,2-Diiodo-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12I2 It is characterized by the presence of two iodine atoms and four methyl groups attached to a benzene ring
Mécanisme D'action
Target of Action
The primary target of 1,2-Diiodo-3,4,5,6-tetramethylbenzene is the excited state landscape of organic molecules . This compound interacts with these targets through ‘through-space charge-transfer’ interactions .
Mode of Action
This compound interacts with its targets by modulating the emission characteristics of a simple pyromellitic diimide derivative on complexation with appropriate donor molecules of varying electronic characteristics . This interaction results in the selective harvesting of emission from its locally excited (LE) and charge-transfer (CT) singlet and triplet states .
Biochemical Pathways
The interaction of this compound with its targets affects the phosphorescence and thermally activated delayed fluorescence (TADF) pathways . The downstream effects include the modulation of the source of ambient phosphorescence emission from the 3 CT excited state to 3 LE excited state .
Result of Action
The result of this compound’s action is an unprecedented ambient CT phosphorescence with impressive efficiency and notable lifetime . This is achieved through the unparalleled role of intermolecular donor–acceptor interactions to toggle between the emissive excited states and stabilize the triplet excitons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the strength of the electron-donating donors can modulate the source of ambient phosphorescence emission . .
Analyse Biochimique
Biochemical Properties
1,2-Diiodo-3,4,5,6-tetramethylbenzene plays a significant role in biochemical reactions, particularly in the study of charge-transfer interactions. This compound interacts with various enzymes, proteins, and other biomolecules through non-covalent interactions. For instance, it has been observed to form donor-acceptor complexes with electron-rich aromatic donors, which can modulate the excited state emission characteristics of the compound . These interactions are crucial for understanding the photophysical processes and resultant charge-transfer states in biochemical systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to stabilize triplet excitons through intermolecular donor-acceptor interactions, which can impact cellular signaling and metabolic pathways . Additionally, the compound’s ability to modulate the excited state emission characteristics can influence gene expression and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound forms non-covalent donor-acceptor complexes with electron-rich aromatic donors, which can toggle between different emissive excited states . This interaction stabilizes the triplet excitons and modulates the photophysical properties of the compound. Furthermore, these binding interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability and continue to modulate excited state emission characteristics over extended periods . Any degradation of the compound can lead to a decrease in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate excited state emission characteristics and stabilize triplet excitons without causing significant adverse effects . At high doses, the compound may exhibit toxic or adverse effects, including potential disruption of cellular signaling pathways and metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s efficacy while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s ability to form donor-acceptor complexes can impact the metabolic pathways by modulating the excited state emission characteristics and stabilizing triplet excitons . These interactions can lead to changes in metabolite levels and overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form donor-acceptor complexes can affect its localization and accumulation within specific cellular compartments . These interactions are crucial for understanding the compound’s overall distribution and its impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s ability to form donor-acceptor complexes and stabilize triplet excitons can direct it to specific compartments or organelles within the cell . These targeting signals and post-translational modifications are essential for understanding the compound’s role in various cellular processes and its overall biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3,4,5,6-tetramethylbenzene can be synthesized through the iodination of 3,4,5,6-tetramethylbenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of iodine atoms into the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and purification methods like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diiodo-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents), halide ions, and catalysts (e.g., palladium or copper catalysts).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1,2-Diiodo-3,4,5,6-tetramethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.
Comparaison Avec Des Composés Similaires
1,2-Diiodo-3,4,5,6-tetramethylbenzene can be compared with other similar compounds, such as:
1,4-Diiodo-2,3,5,6-tetramethylbenzene: Similar structure but with iodine atoms at different positions. This compound may exhibit different reactivity and applications due to the positional isomerism.
1,2-Dibromo-3,4,5,6-tetramethylbenzene: Similar structure with bromine atoms instead of iodine. Bromine is less reactive than iodine, leading to differences in chemical behavior and applications.
1,2-Diiodo-4,5-dimethylbenzene: Similar structure with fewer methyl groups. The reduced number of methyl groups can affect the compound’s reactivity and stability.
The uniqueness of this compound lies in its specific arrangement of iodine and methyl groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propriétés
IUPAC Name |
1,2-diiodo-3,4,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACBVOGAUCKCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)I)I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348255 | |
| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-82-2 | |
| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Diiodo-3,4,5,6-tetramethylbenzene contribute to phosphorescence in the described research?
A: In the study by [], this compound acts as a strong electron donor when co-crystallized with a pyromellitic diimide derivative. This co-crystallization leads to charge-transfer (CT) interactions. The presence of iodine, a heavy atom, enhances intersystem crossing, facilitating efficient population of the triplet state. This results in ambient CT phosphorescence, a phenomenon rarely observed in conventional CT complexes.
Q2: How does changing the electron-donating strength of the donor molecule affect the phosphorescence observed in these co-crystals?
A: The research [] demonstrates that the origin of the phosphorescence can be modulated by adjusting the donor strength. While this compound, a strong donor, leads to phosphorescence from the CT triplet state (3CT), using weaker donors like 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene shifts the emission to originate from the locally excited triplet state (3LE) of the pyromellitic diimide derivative. This highlights the crucial role of donor-acceptor interactions in dictating the emissive state and achieving tunable phosphorescence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1298448.png)
![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)
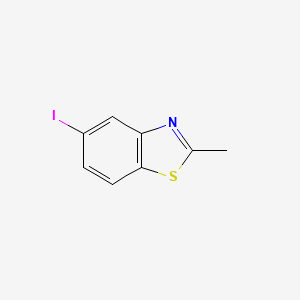

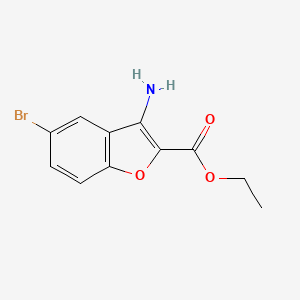
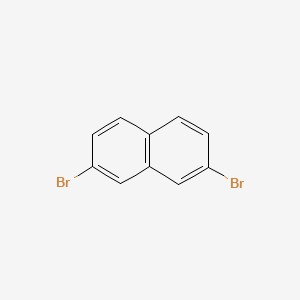
![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)

![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)

